2-cyano-N-mesitylacetamide

Übersicht

Beschreibung

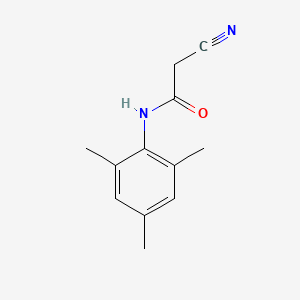

2-Cyano-N-mesitylacetamide is an organic compound with the molecular formula C12H14N2O It is known for its unique structure, which includes a cyano group (–CN) and a mesityl group (2,4,6-trimethylphenyl) attached to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-mesitylacetamide typically involves the reaction of mesitylamine with cyanoacetic acid or its esters. One common method is the direct treatment of mesitylamine with methyl cyanoacetate without solvent at room temperature, which yields the target compound . Another method involves stirring ethyl cyanoacetate with mesitylamine at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-N-mesitylacetamide undergoes various types of chemical reactions, including:

Condensation Reactions: It can react with active methylene reagents to form heterocyclic compounds.

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Cyclization Reactions: It can undergo cyclization to form pyrrole derivatives when treated with phenacyl bromide in the presence of a base.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Active Methylene Reagents: For condensation reactions.

Phenacyl Bromide: For cyclization reactions.

Bases: Such as triethylamine, to facilitate certain reactions.

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and pyrazoles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Synthesis of Pharmaceutical Intermediates

2-Cyano-N-mesitylacetamide is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs with enhanced therapeutic profiles. For instance, it is involved in the synthesis of pyridone compounds and benzimidazoles, which have demonstrated pharmacological activities such as anti-inflammatory and anticancer properties .

Case Study: Anti-Inflammatory Potential

Recent studies have explored the anti-inflammatory effects of derivatives synthesized from this compound. In vitro assays showed that certain derivatives significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating their potential for treating inflammatory diseases .

| Compound | Activity | Reference |

|---|---|---|

| JMPR-01 | Anti-inflammatory | |

| Pyridone derivatives | Various pharmacological activities |

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

The compound can be analyzed using reverse phase HPLC techniques, which are crucial for determining its purity and concentration in various formulations. The method involves using a mobile phase consisting of acetonitrile and water, with adjustments made for mass spectrometry compatibility . This application is vital for quality control in pharmaceutical manufacturing.

Table: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile + Water |

| Column Type | Newcrom R1 HPLC column |

| Particle Size | 3 µm for UPLC applications |

| Application | Pharmacokinetics analysis |

Material Science Applications

Nanotechnology Integration

This compound has been investigated for its role in synthesizing nanoparticles, particularly those containing phenolic compounds. These nanoparticles exhibit properties such as antioxidation and drug delivery capabilities, making them suitable for biomedical applications . The integration of this compound into nanotechnology represents a promising area for future research.

Case Study: Phenolic Nanoparticles

Research has shown that nanoparticles synthesized using phenolic compounds can be modified with this compound to enhance their stability and functionality. These nanoparticles have been used in biodetection and therapeutic delivery systems .

Wirkmechanismus

The mechanism of action of 2-cyano-N-mesitylacetamide involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electrophilic center, while the amide group can participate in hydrogen bonding and other interactions. These properties enable the compound to undergo various chemical transformations, leading to the formation of biologically active molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Cyano-N-(2,4,6-trimethylphenyl)acetamide

- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Uniqueness

2-Cyano-N-mesitylacetamide is unique due to the presence of the mesityl group, which imparts steric hindrance and influences its reactivity. This makes it distinct from other cyanoacetamide derivatives, which may have different substituents and, consequently, different reactivity and applications .

Biologische Aktivität

2-Cyano-N-mesitylacetamide (CAS No. 24578-56-1) is an organic compound notable for its unique structure, which includes a cyano group and a mesityl group attached to an acetamide moiety. This compound has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatility as a synthetic intermediate.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : Approximately 218.25 g/mol

- Appearance : Pale yellow solid

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; less soluble in water.

The presence of the mesityl group enhances its lipophilicity, potentially influencing its biological activity compared to other similar compounds.

This compound acts primarily through its interactions with biological targets, particularly via the carbonyl and cyano functionalities. These features enable it to participate in various chemical reactions, including:

- Condensation Reactions : Reacts with active methylene reagents to form heterocyclic compounds.

- Substitution Reactions : The cyano group can engage in nucleophilic substitution.

- Cyclization Reactions : Can undergo cyclization to form pyrrole derivatives when treated with specific reagents.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Properties : Preliminary research suggests that this compound may exhibit anti-inflammatory effects, making it a candidate for further pharmacological investigation.

- Analgesic Effects : It has been studied for its potential analgesic properties, which could be beneficial in pain management therapies.

- Enzyme Interaction : There is evidence indicating that it may influence certain enzyme activities, suggesting a broader role in biochemical pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-inflammatory | Potential to reduce inflammation in vitro | |

| Analgesic | Investigated for pain relief mechanisms | |

| Enzyme Interaction | Affects specific enzyme activities |

Case Study Example

In a study examining the anti-inflammatory effects of various cyanoacetamide derivatives, this compound was tested against inflammatory markers in cell cultures. Results indicated a significant reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent .

Applications in Research and Industry

This compound is utilized across various fields:

- Medicinal Chemistry : As a precursor for synthesizing biologically active heterocycles.

- Organic Synthesis : Employed in the cyanoacetylation of amines, crucial for forming complex organic molecules.

- Pharmaceutical Development : Investigated for therapeutic properties related to pain and inflammation management.

Comparison with Similar Compounds

The following table highlights compounds structurally similar to this compound, emphasizing their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Cyano-N-methylacetamide | C₄H₆N₂O | Contains a methyl group instead of mesityl |

| 2-Cyano-N-(4-cyanophenyl)acetamide | C₁₂H₉N₃O | Features a para-cyanophenyl substituent |

| N-Cyanoacetylmethylamine | C₅H₈N₂O | Contains an amine instead of an acetamide |

The distinct presence of the mesityl group in this compound enhances its lipophilicity and may influence its biological activity differently than other derivatives.

Eigenschaften

IUPAC Name |

2-cyano-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-6-9(2)12(10(3)7-8)14-11(15)4-5-13/h6-7H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTLXUGEGQVHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308046 | |

| Record name | 2-cyano-N-mesitylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24578-56-1 | |

| Record name | 24578-56-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-mesitylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.